molecular formula C12H19BrO4 B14274756 Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate CAS No. 174619-42-2

Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14274756
CAS No.: 174619-42-2
M. Wt: 307.18 g/mol
InChI Key: SJIWJGCGAGZZAC-UHFFFAOYSA-N
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Description

Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both bromine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 2-bromoethanol and prop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.

    Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while elimination reactions would produce alkenes.

Scientific Research Applications

Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. The ester groups can participate in hydrolysis and other transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl diallylmalonate: Similar in structure but with allyl groups instead of bromoethyl and prop-1-en-1-yl groups.

    Diethyl malonate: Lacks the bromoethyl and prop-1-en-1-yl groups, making it less reactive in certain types of reactions.

    Diethyl 2-bromoethylmalonate: Contains the bromoethyl group but lacks the prop-1-en-1-yl group.

Uniqueness

Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromoethyl and prop-1-en-1-yl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.

Properties

CAS No.

174619-42-2

Molecular Formula

C12H19BrO4

Molecular Weight

307.18 g/mol

IUPAC Name

diethyl 2-(2-bromoethyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C12H19BrO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3

InChI Key

SJIWJGCGAGZZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCBr)(C=CC)C(=O)OCC

Origin of Product

United States

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